N1-(2,4-difluorophenyl)-N2-(3-hydroxypropyl)oxalamide

Description

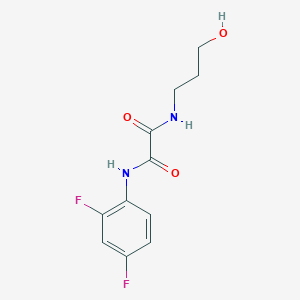

N1-(2,4-Difluorophenyl)-N2-(3-hydroxypropyl)oxalamide is an oxalamide derivative characterized by a 2,4-difluorophenyl group at the N1 position and a 3-hydroxypropyl chain at the N2 position.

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O3/c12-7-2-3-9(8(13)6-7)15-11(18)10(17)14-4-1-5-16/h2-3,6,16H,1,4-5H2,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEXSIZJUHFLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide typically involves the reaction of 2,4-difluoroaniline with 3-chloropropanol in the presence of a base to form the intermediate N-(2,4-difluorophenyl)-N-(3-hydroxypropyl)amine. This intermediate is then reacted with oxalyl chloride to yield the final product, N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The oxamide core can be reduced to form the corresponding amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N’-(2,4-difluorophenyl)-N-(3-oxopropyl)oxamide.

Reduction: Formation of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)amine.

Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structural features.

Materials Science: Investigation of its properties as a building block for advanced materials.

Biological Studies: Exploration of its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the hydroxypropyl group can influence solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Antiviral Oxalamides

Compounds such as N1-(4-chlorophenyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide derivatives (e.g., compounds 14 and 15 in ) exhibit potent HIV entry inhibition. These analogs feature chlorophenyl and heterocyclic substituents, achieving 39–53% synthetic yields and >90% purity. In contrast, the target compound’s difluorophenyl group may confer higher electronegativity and improved binding to hydrophobic pockets in viral proteins, though this requires experimental validation .

Cytochrome P450-Activated Inhibitors

N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) () shares structural similarities with the target compound, including a fluorinated aryl group. Compound 28 demonstrated 64% synthetic yield and inhibitory activity against stearoyl coenzyme A desaturase (SCD), a key enzyme in lipid metabolism.

Flavoring Agents

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () is a regulatory-approved umami flavor compound. While S336 lacks fluorine substituents, its dimethoxybenzyl and pyridylethyl groups contribute to high metabolic stability (NOEL = 100 mg/kg/day in rats). The target compound’s difluorophenyl group could offer similar stability with reduced methoxy-related toxicity risks .

Structural Analogs

N1-(3-hydroxypropyl)-N2-(heterocyclic)oxalamides (e.g., ) highlight the role of the 3-hydroxypropyl group in modulating solubility and metabolic pathways. The heterocyclic substituents in these analogs often correlate with enhanced receptor binding, suggesting that the target compound’s difluorophenyl group may balance hydrophobicity and electronic effects for optimized activity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Table 2: Substituent Effects on Oxalamide Properties

Research Findings and Implications

- Fluorine Substitution : Fluorine atoms in aryl groups (e.g., 2,4-difluorophenyl) enhance metabolic stability and binding interactions through hydrophobic and electronic effects .

- Hydroxypropyl Chain : The 3-hydroxypropyl group improves aqueous solubility, as seen in , while maintaining membrane permeability .

- Synthetic Challenges : Bulky substituents (e.g., adamantyl in ) often reduce yields, whereas simpler groups (e.g., methoxyphenethyl in ) achieve higher efficiencies .

- Toxicity Profiles: Flavoring oxalamides like S336 demonstrate high NOEL values, suggesting that structural modifications (e.g., fluorine substitution) could further enhance safety margins .

Biological Activity

N1-(2,4-difluorophenyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 358.35 g/mol

- CAS Number : 872976-56-2

The compound features a difluorophenyl group and a hydroxypropyl moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxalamide Backbone : The reaction begins with oxalyl chloride reacting with 2,4-difluoroaniline to form an intermediate oxalamide.

- Coupling with Hydroxypropylamine : The intermediate is then coupled with 3-hydroxypropylamine under controlled conditions to yield the final product.

This synthetic route is crucial for ensuring high purity and yield of the compound.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter release or cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound possesses significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In animal models, this compound has shown efficacy in reducing inflammation markers such as TNF-α and IL-6. This suggests a possible therapeutic role in treating inflammatory diseases.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study conducted on MCF-7 and PC-3 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent. -

Animal Model for Inflammation :

In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, highlighting its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.